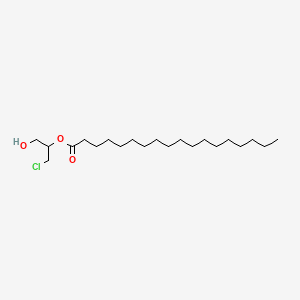

![molecular formula C5H10O4 B583565 2-deoxy-D-[UL-13C5]ribose CAS No. 266998-43-0](/img/structure/B583565.png)

2-deoxy-D-[UL-13C5]ribose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-deoxy-D-Ribose is a reducing sugar formed as a degradation product during metabolism of thymidine by thymidine phosphorylase . It is used to study processes of oxidative stress and glycation in vivo and in vitro . It is also a precursor to the nucleic acid DNA .

Synthesis Analysis

A synthesis of 2-deoxy-D-ribose has been reported . In addition, a biosynthesis method using whole-cell catalyst expressing 2-deoxy- has been described .Molecular Structure Analysis

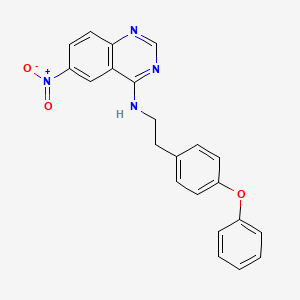

2-deoxy-D-ribose is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group . A study has performed a full exploration of the conformational landscape of D-ribose and 2-deoxy-D-ribose monosaccharides in the gas phase .Chemical Reactions Analysis

Deoxyribose-5-phosphate aldolases (DERAs) are acetaldehyde-dependent, Class I aldolases catalyzing a reversible aldol reaction between an acetaldehyde donor and glyceraldehyde-3-phosphate acceptor to generate deoxyribose-5-phosphate . DERA enzymes have been found to accept also other types of aldehydes as their donor .Physical And Chemical Properties Analysis

2-deoxy-D-ribose is a crystalline powder that is white to slightly yellow in color. It has a melting point of 236°C .科学的研究の応用

Wound Healing and Angiogenesis

2-deoxy-D-Ribose (2dDR) has been used in the development of wound dressings to induce angiogenesis in chronic wounds . It stimulates a range of pro-angiogenic activities in vitro and in a chick pro-angiogenic bioassay, and it also stimulates new blood vessel formation and wound healing in normal and diabetic rat models . Its pro-angiogenic properties, improved stability on storage compared to VEGF, low cost, and ease of incorporation into a range of established wound dressings make 2dDR an attractive alternative to VEGF for wound dressing development .

Carbohydrate Analysis

Derivatization of carbohydrates with aminooxy agents to form oximes can be used for qualitative and quantitative analysis of carbohydrates . However, the formation of isomeric products limits its application . A new reductive oxyamination procedure has been developed for the analysis of monosaccharides .

Synthesis of Novel Compounds

DERA enzymes, which accept a number of aldehydes with long chains up to four carbon atoms, can generate (S)-configured stereogenic center in G3P and equivalent stereochemistry in other molecules . This makes DERA enzymes versatile biocatalysts able to make new C–C bonds . The synthetic utility of DERAs has been improved by protein engineering approaches .

作用機序

Target of Action

The primary target of 2-deoxy-D-[UL-13C5]ribose is DNA, as it is a chemically modified version of deoxyribose, which is a component of DNA . It is an aldopentose, a monosaccharide with five carbon atoms and having an aldehyde functional group .

Mode of Action

2-deoxy-D-[UL-13C5]ribose interacts with its targets by integrating into the DNA structure. It is generated from ribose 5-phosphate by enzymes called ribonucleotide reductases . These enzymes catalyze the deoxygenation process .

Biochemical Pathways

The biochemical pathway affected by 2-deoxy-D-[UL-13C5]ribose is the pentose phosphate pathway. This pathway is involved in the catabolism of the pentose motif of deoxynucleosides . The enzyme thymidine phosphorylase breaks down thymidine into thymine, producing 2-deoxy-D-ribose in vivo .

Result of Action

The molecular and cellular effects of 2-deoxy-D-[UL-13C5]ribose’s action are primarily related to its role in DNA synthesis. As a component of DNA, it plays a crucial role in cell replication and function. It is also used in proteomics research .

Action Environment

The action of 2-deoxy-D-[UL-13C5]ribose can be influenced by environmental factors such as temperature and pH. For instance, it is recommended to store the compound at -20° C to maintain its stability . The presence of liquid water can also affect the fragmentation dynamics following the double ionization of 2-deoxy-D-ribose .

Safety and Hazards

将来の方向性

DERA aldolases are versatile biocatalysts able to make new C–C bonds. Synthetic utility of DERAs has been improved by protein engineering approaches. Computational methods are expected to speed up the future DERA engineering efforts . The DERA-based applications range from synthesis of commodity chemicals and flavours to more complicated and high-value pharmaceutical compounds .

特性

IUPAC Name |

(4S,5R)-(2,3,4,5,6-13C5)oxane-2,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1/i1+1,2+1,3+1,4+1,5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-PWIBPOKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]([13C@@H]([13CH2]O[13CH]1O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

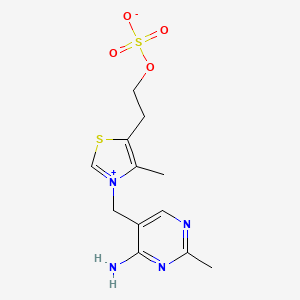

![[5-(2-methylphenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-Methanone](/img/structure/B583484.png)